8-chloro-7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Overview
Description
8-chloro-7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of adenosine and its receptors.
Mechanism of Action
8-chloro-7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one acts as a competitive antagonist of adenosine A1 receptors. It binds to the receptor site and prevents adenosine from binding, thus blocking its activity. This results in a decrease in the inhibitory effects of adenosine on neurotransmitter release, leading to an increase in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects, reducing brain damage caused by ischemia and other injuries.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-chloro-7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its high selectivity for adenosine A1 receptors. This allows researchers to selectively block the activity of these receptors without affecting other adenosine receptors. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving 8-chloro-7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of the effects of this compound on other physiological systems, such as the cardiovascular and immune systems. Additionally, further research is needed to explore the potential therapeutic applications of this compound in various disease states.
Scientific Research Applications
8-chloro-7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively used in scientific research to study the pharmacological effects of adenosine A1 receptors. It has been shown to have a high affinity for A1 receptors and can selectively block their activity. This makes it a valuable tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions.
properties
IUPAC Name |
8-chloro-7-[(2,6-difluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2O3/c20-14-7-12-10-3-1-4-11(10)19(23)25-17(12)8-18(14)24-9-13-15(21)5-2-6-16(13)22/h2,5-8H,1,3-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIIEZRHGKDCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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